2,4-Dichloro-6-fluorotoluene
Description
2,4-Dichloro-6-fluorotoluene is a halogenated aromatic compound characterized by a toluene backbone substituted with two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 6-position. This substitution pattern imparts unique electronic, steric, and reactivity properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOYRYAPGPCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Chlorination Method
This approach is the most prominent in industrial applications and is described comprehensively in a Chinese patent (CN110937994A). The process involves:
First Step: Chlorination of 2-chloro-6-fluorotoluene
- Raw material: 2-chloro-6-fluorotoluene
- Catalyst: A specific catalyst (catalyst I) used in a catalytic amount (0.09-0.11% by weight)
- Reaction conditions:
- Temperature: approximately 80°C with a tolerance of ±10°C
- Chlorine molar ratio: about 1.1 to 1.2:1 relative to the toluene derivative
- Reaction is carried out in a chlorination kettle with continuous monitoring via gas chromatography to ensure >99.5% conversion
- Outcome: Formation of 2,4-dichloro-6-fluorotoluene with minimal byproducts
Second Step: Purification
- The chlorination product undergoes vacuum distillation to isolate the pure this compound
- Residual liquids are treated as hazardous waste following standard procedures
Photochlorination and Hydrolysis
Following the initial chlorination, further functionalization involves:
-
- The purified this compound is transferred into a photochlorination kettle
- Catalyst II is added, and the mixture is heated to 100-110°C
- Chlorine gas is introduced under illumination, promoting side-chain chlorination to produce 2,4-dichloro-6-fluorotrichlorotoluene
- The chlorination reaction is controlled to reach over 99.5% purity after rectification
-
- The trichlorinated intermediate is hydrolyzed with water (dropwise over 10-12 hours) at approximately 140°C
- Catalyst III facilitates hydrolysis, converting the chlorinated side chain into the corresponding benzoyl chloride
- Distillation of the hydrolysate yields the final compound
Reaction Parameters and Ratios
- Molar ratios are critical:
- Chlorination of 2-chloro-6-fluorotoluene: approximately 1.1–1.2 molar ratio of chlorine
- During subsequent chlorination steps: about 1.05–1.1 molar ratio
- Reaction temperatures are carefully maintained within specified ranges to maximize yield and minimize byproduct formation
Data Table: Summary of Preparation Conditions
| Step | Raw Material | Catalyst | Temperature (°C) | Molar Ratio (Cl₂ to substrate) | Conversion Efficiency | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-chloro-6-fluorotoluene | Catalyst I | 80 ± 10 | 1.1–1.2:1 | ≥99.5% | Gas chromatography monitoring |
| 2 | This compound | None | 100–110 | 1.05–1.1:1 | >99.5% | Vacuum distillation |
| 3 | This compound | Catalyst II | 100–110 | N/A | High purity | Photochlorination |
| 4 | This compound | Catalyst III | 140 ± 10 | N/A | Complete hydrolysis | Dropwise water addition |
Research Findings and Optimization
- The chlorination process benefits from precise temperature control and molar ratios to suppress byproduct formation.
- Catalysts are crucial for selectivity, with catalyst I facilitating initial chlorination and catalyst III aiding hydrolysis.
- The process yields high-purity intermediates suitable for further functionalization into benzoyl chlorides.
Additional Considerations
- Reaction monitoring via gas chromatography ensures optimal conversion rates.
- Distillation and rectification steps are essential for purity, especially in industrial-scale production.
- Waste management, especially residual liquids and tail gases, adheres to environmental standards.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluorotoluene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into 2-chloro-6-fluorobenzaldehyde using hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
2,4-Dichloro-6-fluorotoluene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-fluorotoluene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s molecular structure allows it to form aldehyde groups, which can further participate in various chemical processes . The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-4-fluorotoluene
- Structure : Differs by the absence of a chlorine atom at the 6-position.
- Physical Properties :
- Hazards: Classified as non-hazardous beyond standard handling precautions .
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene
- Structure: Features trifluoromethyl (-CF₃) and nitro (-NO₂) groups instead of fluorine and chlorine.
- Physical Properties :
- Applications : Nitro and trifluoromethyl groups enhance stability and electron deficiency, making it suitable for high-energy materials or agrochemical intermediates .
- Key Differences : The nitro group in this compound increases density and reactivity in electrophilic substitutions compared to the fluorine in 2,4-Dichloro-6-fluorotoluene.
α-Chloro-4-fluorotoluene
- Structure : A positional isomer with chlorine at the benzyl position (α to the methyl group) and fluorine at the 4-position .
- Key Differences : The α-chloro substitution may lead to steric hindrance near the methyl group, reducing accessibility for nucleophilic attacks compared to this compound.
Photophysical and Electronic Properties
- Fluorescence Behavior: Chloro-substituted analogs (e.g., compound 6 in ) exhibit higher emission maxima due to electron-withdrawing effects, which stabilize excited states . Fluorine’s inductive effect in this compound may further redshift emission compared to non-fluorinated analogs.
- ESIPT (Excited State Intramolecular Proton Transfer) :
- Chloro and fluoro substituents can influence ESIPT efficiency, as seen in studies of similar benzoxazole derivatives .
Biological Activity
2,4-Dichloro-6-fluorotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological interactions, and implications for various fields, including medicine and environmental science.
This compound has the molecular formula C₇H₅Cl₂F and a molecular weight of approximately 190.02 g/mol. The presence of chlorine and fluorine atoms significantly influences its reactivity and biological interactions.
Key Chemical Reactions:
- Oxidation: Can yield 2-chloro-6-fluorobenzaldehyde using hydrogen peroxide as an oxidizing agent.
- Substitution Reactions: The compound participates in nucleophilic substitution where halogen atoms can be replaced by other functional groups.
The biological activity of this compound is largely dependent on its chemical structure and the reactions it undergoes. The electron-withdrawing nature of the halogen substituents enhances the compound's reactivity, making it a suitable candidate for various biochemical interactions.
Antimicrobial Properties
Preliminary studies suggest that halogenated compounds like this compound may exhibit antimicrobial properties . Research indicates that such compounds can affect microbial growth and viability, potentially serving as agents against bacterial strains. For instance, investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic applications .
Interaction with Biological Systems
The compound is noted for its role in synthesizing biologically active molecules. It is utilized in research to study its effects on various biological systems, including:
- Drug Development: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
- Environmental Impact: Studies focus on how it interacts with microbial systems in contaminated environments, particularly regarding biodegradation processes .
Case Studies
-
Pseudomonas putida F1 Study:
A study examined the metabolic response of Pseudomonas putida F1 to fluorinated aromatic compounds, including this compound. The tod operon was found to be upregulated in response to these compounds, indicating their role in microbial degradation pathways . -
Cytotoxicity Assessment:
Research into similar halogenated toluenes has revealed cytotoxic effects against cancer cell lines. These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its mechanisms of action at the cellular level .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₅Cl₂F | Potential antimicrobial and cytotoxic effects |
| 2-Chloro-6-fluorotoluene | C₇H₆ClF | Less reactive; fewer biological studies |
| 2,4-Dichlorotoluene | C₇H₆Cl₂ | Similar applications; lacks fluorine |
Q & A
Basic: What are the recommended methods for synthesizing 2,4-Dichloro-6-fluorotoluene?
Answer:
The synthesis typically involves halogenation and fluorination steps. A common route is the selective chlorination of toluene derivatives followed by fluorination using agents like HF or KF under controlled conditions. For example:
- Step 1 : Chlorination of toluene at the 2- and 4-positions using Cl2/FeCl3 or SO2Cl2.
- Step 2 : Fluorination at the 6-position via nucleophilic aromatic substitution (NAS) with a fluorinating agent (e.g., KF in DMF at 120°C).
Key considerations : Monitor reaction kinetics to avoid over-chlorination and optimize fluorination yields using temperature-controlled setups .
Basic: How should researchers handle and store this compound safely?
Answer:
- Handling : Use PPE (gloves, goggles, fume hood) due to volatility and potential toxicity. Avoid contact with oxidizing agents to prevent decomposition.
- Storage : Keep in amber glass bottles under inert gas (N2 or Ar) at 2–8°C to minimize photodegradation and hydrolysis. Conduct regular stability tests via GC-MS to detect degradation products .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- <sup>19</sup>F NMR : Identifies fluorine environments (δ ~ -110 ppm for aromatic F).
- GC-MS : Confirms molecular ion peaks (m/z 178.5 for C7H4Cl2F).
- FT-IR : Detects C-Cl (550–750 cm<sup>-1</sup>) and C-F (1200–1300 cm<sup>-1</sup>) stretching vibrations.
For crystallographic confirmation, use SHELX-based refinement in X-ray diffraction studies .
Advanced: How can computational methods resolve contradictions in experimental reactivity data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- Electron-withdrawing effects : Cl and F groups reduce electron density at the benzene ring, directing electrophilic attacks to meta/para positions.
- Kinetic vs. thermodynamic control : Simulate transition states to explain unexpected substitution patterns. Compare with experimental HPLC data to validate models .
Advanced: What strategies address stability challenges in catalytic applications?
Answer:
- Ligand design : Use bulky phosphine ligands (e.g., PPh3) to stabilize Pd catalysts in cross-coupling reactions.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions.
- In situ monitoring : Employ Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .
Advanced: How to analyze environmental persistence of this compound?
Answer:
- Hydrolysis studies : Conduct pH-dependent degradation experiments (pH 3–11) with LC-MS analysis. Chlorine substituents typically slow hydrolysis compared to non-halogenated analogs.
- Photodegradation : Use UV-Vis spectroscopy to assess half-life under simulated sunlight. Compare with structurally similar compounds (e.g., 2,4-dichlorotoluene) to identify degradation pathways .
Advanced: What methodologies resolve chiral separation challenges?
Answer:
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Optimize mobile phase (hexane:isopropanol ratios) for baseline separation.
- SFC (Supercritical Fluid Chromatography) : CO2-based methods improve resolution for thermally labile derivatives. Validate enantiomeric excess (ee) via circular dichroism (CD) .
Advanced: How to validate biological activity in drug discovery workflows?
Answer:
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- SAR studies : Modify substituents (e.g., replace Cl with Br) and compare IC50 values in cancer cell lines (e.g., MCF-7). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
